molecular formula C19H25ClN4O3S B1258365 4-[(Methylsulfonyl)amino]-N-[(4-phenylpiperazin-2-yl)methyl]benzamide hydrochloride

4-[(Methylsulfonyl)amino]-N-[(4-phenylpiperazin-2-yl)methyl]benzamide hydrochloride

Cat. No. B1258365
M. Wt: 424.9 g/mol
InChI Key: NAGXUDFTXZACJZ-UHFFFAOYSA-N
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Patent
US05051422

Procedure details

To methanol (400 mL) add 4-[(methylsulfonyl)amino]-N-[[4-phenyl-1-(phenylmethyl)piperazin-2-yl]methyl]benzamide hydrochloride (40 g, 77 mmol) and Pd(OH)2 (2.0 g). When the addition is complete, place the reaction mixture on a Parr hydrogenator at 50 p.s.i. of H2 and shake. Monitor the progress of the reaction by thin-layer chromatography. Upon completion of the reaction, remove the catalyst by suction filtration through celite. Wash the pad with methanol. Remove the solvent in vacuo to obtain a residue. Recrystallize from methanol to provide the title compound.
Name
4-[(methylsulfonyl)amino]-N-[[4-phenyl-1-(phenylmethyl)piperazin-2-yl]methyl]benzamide hydrochloride
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][S:3]([NH:6][C:7]1[CH:35]=[CH:34][C:10]([C:11]([NH:13][CH2:14][CH:15]2[CH2:20][N:19]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[CH2:18][CH2:17][N:16]2CC2C=CC=CC=2)=[O:12])=[CH:9][CH:8]=1)(=[O:5])=[O:4]>[OH-].[OH-].[Pd+2].CO>[ClH:1].[CH3:2][S:3]([NH:6][C:7]1[CH:8]=[CH:9][C:10]([C:11]([NH:13][CH2:14][CH:15]2[CH2:20][N:19]([C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH2:18][CH2:17][NH:16]2)=[O:12])=[CH:34][CH:35]=1)(=[O:4])=[O:5] |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
4-[(methylsulfonyl)amino]-N-[[4-phenyl-1-(phenylmethyl)piperazin-2-yl]methyl]benzamide hydrochloride
Quantity
40 g
Type
reactant
Smiles
Cl.CS(=O)(=O)NC1=CC=C(C(=O)NCC2N(CCN(C2)C2=CC=CC=C2)CC2=CC=CC=C2)C=C1
Name
Quantity
2 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
Monitor the progress of the reaction by thin-layer chromatography
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CUSTOM
Type
CUSTOM
Details
remove the catalyst
FILTRATION
Type
FILTRATION
Details
by suction filtration through celite
WASH
Type
WASH
Details
Wash the pad with methanol
CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
Recrystallize from methanol

Outcomes

Product
Name
Type
product
Smiles
Cl.CS(=O)(=O)NC1=CC=C(C(=O)NCC2NCCN(C2)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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